Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
CAS No.:
Cat. No.: VC18020429
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O2 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12) |
| Standard InChI Key | JFZGOYNTTPESIR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=NC(=NN2C=C1)N |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Effects
Ethyl 2-amino- triazolo[1,5-a]pyridine-7-carboxylate belongs to the triazolopyridine family, a class of nitrogen-rich heterocycles known for their planar aromatic systems and diverse reactivity. The triazole ring (positions 1, 2, and 4) is fused to a pyridine ring, creating a bicyclic framework with conjugated π-electrons. Key substituents include:
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Amino group (-NH₂) at position 2: Enhances nucleophilicity and participates in hydrogen bonding, influencing both reactivity and biomolecular interactions.
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Ethyl ester (-COOEt) at position 7: Introduces steric bulk and modulates solubility, making the compound more lipophilic than its carboxylic acid counterpart .
The molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.22 g/mol. Computational studies of analogous triazolopyridines suggest that the ester group induces slight distortion in the planar core, with dihedral angles between the triazole and pyridine rings ranging from 0.5° to 5.0° .
Synthesis and Reaction Pathways
Cyclization of Enaminonitriles
A common strategy for triazolopyridines involves cyclocondensation of enaminonitriles with hydrazine derivatives. For example, microwave-assisted reactions between 2-cyanopyridine derivatives and ethyl hydrazinecarboxylate yield triazolopyridine cores, with subsequent functionalization introducing the amino and ester groups.
Esterification of Carboxylic Acid Precursors
The compound may be synthesized via esterification of 2-amino- triazolo[1,5-a]pyridine-7-carboxylic acid using ethanol under acid catalysis (e.g., H₂SO₄ or HCl). This route mirrors the production of ethyl 6-methyl-8-phenyl analogs, where refluxing the carboxylic acid with excess ethanol achieves esterification .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring the amino and ester groups occupy the desired positions.
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Purification: Separating byproducts formed during cyclization, such as unreacted intermediates or dimeric species.
Molecular and Crystallographic Insights
Hydrogen Bonding and Packing
Crystallographic data from ethyl 6-methyl-8-phenyl-[1,2,]triazolo[1,5-a]pyridine-7-carboxylate (a structural analog) reveals that centrosymmetric dimers form via C–H⋯N hydrogen bonds between the triazole nitrogen and adjacent methyl groups . In ethyl 2-amino- triazolo[1,5-a]pyridine-7-carboxylate, the amino group likely participates in intermolecular N–H⋯O interactions with the ester carbonyl, potentially stabilizing crystal lattices.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹) from the amino group and C=O stretching (1700–1750 cm⁻¹) from the ester.
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NMR Spectroscopy:
Physicochemical and Biological Properties
Solubility and Stability
The ethyl ester group enhances lipid solubility compared to the carboxylic acid form, suggesting improved membrane permeability. Predicted logP values (≈1.8–2.2) indicate moderate hydrophobicity, suitable for oral bioavailability. Stability studies of analogous compounds show resistance to hydrolysis at neutral pH but susceptibility under acidic or basic conditions, leading to ester cleavage .
Biological Activity
While direct pharmacological data for this compound are scarce, related triazolopyridines exhibit:
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Kinase Inhibition: 2-Amino- triazolo[1,5-a]pyridine-7-carboxylic acid derivatives inhibit receptor tyrosine kinases (e.g., AXL), disrupting cancer cell signaling. The ester derivative may act as a prodrug, undergoing intracellular hydrolysis to release the active acid.
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Antimicrobial Effects: Triazolopyridines with electron-withdrawing substituents show activity against Gram-positive bacteria and fungi .
Applications in Drug Discovery
Lead Optimization
The ethyl ester moiety is frequently employed in prodrug strategies to improve pharmacokinetics. For instance, esterification of carboxylic acids enhances absorption and delays metabolism, prolonging systemic exposure.
Structure-Activity Relationship (SAR) Trends
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